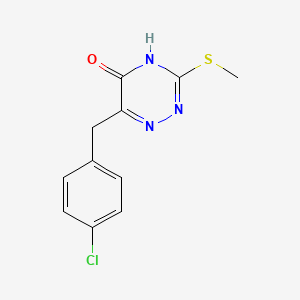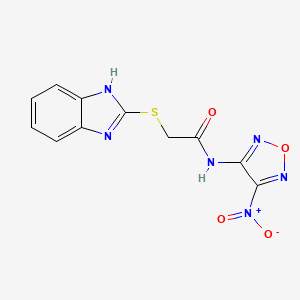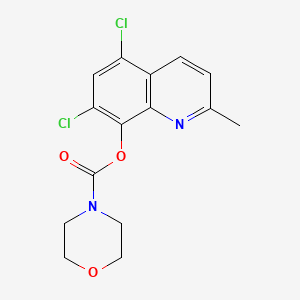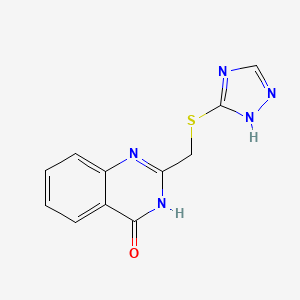
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorobenzyl group and a methylsulfanyl group attached to the triazine ring
準備方法
The synthesis of 6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with methylamine to yield 4-chlorobenzylthiourea. The final step involves cyclization of 4-chlorobenzylthiourea with cyanogen bromide to produce the desired triazine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale production of this compound.
化学反応の分析
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields the corresponding sulfoxide or sulfone, while nucleophilic substitution of the 4-chlorobenzyl group can introduce various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.
作用機序
The mechanism of action of 6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes, leading to the disruption of metabolic pathways. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair, ultimately leading to cell death.
類似化合物との比較
6-(4-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
6-(4-chlorobenzyl)-1,2,4-triazin-3,5(2H,4H)-dione: This compound lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(4-methylbenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one: The substitution of the chlorine atom with a methyl group can lead to differences in chemical properties and biological effects.
6-(4-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one: The presence of an ethylsulfanyl group instead of a methylsulfanyl group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H10ClN3OS |
|---|---|
分子量 |
267.74 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-17-11-13-10(16)9(14-15-11)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,15,16) |
InChIキー |
NWWOVLDGCVPTMR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(C(=O)N1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)

![2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14946477.png)
![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)
![3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)

![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)

![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)
![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)
